Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Overview
Description
Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.18 g/mol . The compound is also known by other synonyms such as this compound and Ethyl3-hydroxyfuro[3,2-b]pyridine-2-carboxylate .
Synthesis Analysis
The synthesis of this compound involves a series of reactions starting from ethyl 3-hydroxypiconate . The hydroxy ester was O-alkylated with ethyl bromoacetate or ethyl 2-bromopropionate to give the diester . Cyclization of the compound then afforded this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by several computed descriptors. The InChI string isInChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)7-6(15-9)4-3-5-11-7/h3-5,12H,2H2,1H3
. The Canonical SMILES is CCOC(=O)C1=C(C2=C(O1)C=CC=N2)O
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.18 g/mol . It has a computed XLogP3-AA value of 2.1 , indicating its partition coefficient between octanol and water. The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 207.05315777 g/mol . The topological polar surface area is 72.6 Ų , and it has a heavy atom count of 15 .Scientific Research Applications
Synthesis of Furo[3,2-b]pyridine Derivatives : Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is synthesized from ethyl 3-hydroxypiconate. This compound is an intermediate in the production of various furo[3,2-b]pyridine derivatives, which are useful in developing new heterocyclic compounds (Shiotani & Morita, 1986).
Reactivity in Organic Synthesis : The compound shows reactivity that can lead to interesting transformations in organic synthesis. For instance, Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate, a related compound, can rearrange under certain conditions to form new heterocyclic structures (Desideri, Manna & Stein, 1981).
Synthesis of Furo[2,3-c]pyridine and Derivatives : Another research highlights the synthesis of furo[2,3-c]pyridine from ethyl 3-hydroxyisonicotinate, a process similar to that of this compound. These findings indicate the flexibility of these compounds in synthesizing various fused heterocycles (Morita & Shiotani, 1986).
Synthesis of Fluorinated Fused Heterocyclic Compounds : this compound derivatives have been used in the synthesis of trifluoromethylated pyrano[4,3-b]pyrans, indicating their significance in creating fluorinated fused heterocyclic compounds (Wang et al., 2012).
Formation of Pyrido and Imidazo Derivatives : Research also indicates the use of related compounds, like Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives, in forming various heterocyclic compounds, such as pyrido and imidazo derivatives (Arrault et al., 2002).
Functionalized Tetrahydropyridines Synthesis : The compound has been used in a phosphine-catalyzed annulation to synthesize highly functionalized tetrahydropyridines, which are valuable in various chemical syntheses (Zhu, Lan & Kwon, 2003).
Properties
IUPAC Name |
ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)7-6(15-9)4-3-5-11-7/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBJDCJMUBQENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716287 | |
Record name | Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107095-99-8 | |
Record name | Furo[3,2-b]pyridine-2-carboxylic acid, 3-hydroxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107095-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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